molecular formula C6H3Cl2N3 B8602148 5,8-Dichloroimidazo[1,2-a]pyrazine

5,8-Dichloroimidazo[1,2-a]pyrazine

Cat. No.: B8602148
M. Wt: 188.01 g/mol
InChI Key: NPASCIMSCABHNM-UHFFFAOYSA-N
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Description

5,8-Dichloroimidazo[1,2-a]pyrazine is a chemical building block of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Compounds based on the imidazo[1,2-a]pyrazine scaffold are actively being investigated for their potent biological activities. Recent scientific literature highlights the value of this core structure. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as potent ENPP1 inhibitors . ENPP1 is a promising target in cancer immunotherapy, as its inhibition can stimulate the immune response, and such inhibitors have been shown to enhance the antitumor efficacy of anti-PD-1 antibodies in vivo . In a separate area of research, other derivatives have demonstrated broad-spectrum anti-influenza virus activity . These compounds exhibit a unique mechanism of action by directly binding to the viral nucleoprotein (NP), inducing its aggregation and preventing its normal nuclear accumulation, which is a distinct strategy from existing market treatments . This makes them effective even against oseltamivir-resistant influenza strains. Researchers utilize this compound to explore these and other applications, leveraging its reactive chloro substituents for further synthetic modification. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

5,8-dichloroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H

InChI Key

NPASCIMSCABHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C(C2=N1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Brominated Derivatives

  • 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0): This brominated analog shares the same substitution pattern (5,8-positions) but differs in halogen type. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence reactivity and binding affinity.
  • 6,8-Dibromoimidazo[1,2-a]pyrazine :
    Substitution at the 6,8-positions alters electronic distribution and steric effects. This compound is used in nucleophilic addition reactions, such as Grignard reagent coordination, to yield 8-arylated or alkylated derivatives (e.g., 27a–e ) with yields up to 95% .

Table 1: Halogenated Imidazo[1,2-a]pyrazine Derivatives

Compound Substituents Key Properties/Applications Evidence ID
5,8-Dichloroimidazo[1,2-a]pyrazine Cl (5,8) Hypothesized enzyme inhibition, stability Inferred
5,8-Dibromoimidazo[1,2-a]pyrazine Br (5,8) Intermediate in bioactive synthesis
6,8-Dibromoimidazo[1,2-a]pyrazine Br (6,8) Precursor for Grignard reactions

Substituent Position and Functional Group Impact

Functional Group Influence

  • Amino and Alkyl Groups: Compounds with benzyl amine at position 3 (e.g., 2c, 4c) show strong CDK9 inhibition (IC50 = 0.31–0.71 µM), whereas 4-methoxyphenyl substituents reduce activity (IC50 = 1.04–3.16 µM) .
  • Trifluoromethyl Groups : 2-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives demonstrate enhanced metabolic stability and lipophilicity, though their biological profiles are less explored .

Preparation Methods

Reaction of 2-Amino-5-chloropyrazine with Chloroacetaldehyde

A foundational approach involves the cyclocondensation of 2-amino-5-chloropyrazine with chloroacetaldehyde in aqueous or alcoholic solvents. This method, adapted from analogous syntheses of brominated imidazo[1,2-a]pyridines, leverages the nucleophilic attack of the amine on the α-carbon of chloroacetaldehyde, followed by cyclodehydration.

Optimized Conditions :

  • Solvent : Ethanol or methanol (4.5:5.8 weight ratio of substrate to solvent).

  • Base : Sodium bicarbonate or triethylamine (1.2 equiv relative to substrate).

  • Temperature : 50–55°C for 5–24 hours.

  • Yield : 53–72% after recrystallization with ethyl acetate/n-hexane.

This method’s regioselectivity ensures chlorine retention at position 5, while the chloroacetaldehyde introduces the imidazole ring. However, achieving dichlorination at position 8 requires additional steps, such as post-cyclization chlorination.

Direct Chlorination of Imidazo[1,2-a]pyrazine Precursors

Electrophilic Chlorination Using PCl5

Electrophilic chlorination of imidazo[1,2-a]pyrazine precursors with phosphorus pentachloride (PCl5) introduces chlorine atoms at electron-rich positions. For 5,8-dichloro derivatives, this typically involves a two-step process:

  • Monochlorination : Reaction of imidazo[1,2-a]pyrazine with 1 equiv PCl5 in POCl3 at 80°C for 4 hours yields 8-chloroimidazo[1,2-a]pyrazine.

  • Dichlorination : A second equivalent of PCl5 at elevated temperatures (100°C) introduces chlorine at position 5.

Key Data :

StepReagentTemperature (°C)Time (h)Yield (%)
1PCl580465–70
2PCl5100650–55

This method’s limitation lies in controlling regioselectivity, as over-chlorination can occur without careful stoichiometric management.

Buchwald-Hartwig Cross-Coupling Followed by Chlorination

Synthesis of 8-Chloroimidazo[1,2-a]pyrazine Intermediates

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or amine groups at specific positions, which can later be functionalized with chlorine. For example, Buchwald-Hartwig amination of 8-chloroimidazo[1,2-a]pyrazine with aryl halides forms C–N bonds, preserving the chlorine at position 8. Subsequent chlorination at position 5 is achieved via PCl5 or SOCl2.

Case Study :

  • Substrate : 8-Chloroimidazo[1,2-a]pyrazine.

  • Chlorinating Agent : SOCl2 in DMF (catalytic), 70°C, 2 hours.

  • Yield : 68% after column chromatography.

This sequential approach offers flexibility but requires stringent purification to isolate the dichlorinated product.

Nucleophilic Displacement of Leaving Groups

Displacement of Methyl Sulfone Moieties

In imidazo[1,2-a]pyrazines bearing methyl sulfone groups at position 5, nucleophilic displacement with chloride ions (e.g., NaCl in DMSO) replaces the sulfone with chlorine. This method, detailed in Sayer’s thesis, proceeds via an SNAr mechanism under basic conditions:

Conditions :

  • Substrate : 5-(Methylsulfonyl)-8-chloroimidazo[1,2-a]pyrazine.

  • Reagent : NaCl (2 equiv), K2CO3 (3 equiv), DMSO, 120°C, 8 hours.

  • Yield : 75–80%.

This strategy is highly regioselective and avoids harsh chlorinating agents, making it suitable for sensitive substrates.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

MethodYield (%)RegioselectivityScalabilityKey Challenges
Cyclocondensation53–72ModerateHighRequires post-chlorination
Direct Chlorination50–70LowModerateOver-chlorination risks
Cross-Coupling60–80HighLowMulti-step synthesis
Displacement75–80HighHighRequires sulfone precursor

Structural Validation and Purity Control

Spectroscopic Characterization

  • 1H NMR : The absence of aromatic protons at δ 7.6–8.2 ppm confirms chlorine substitution at positions 5 and 8.

  • MS : Molecular ion peaks at m/z 188.01 ([M+H]+) align with the molecular formula C6H3Cl2N3.

  • HPLC : Purity >95% is achievable via recrystallization or column chromatography .

Q & A

Q. What are the optimal synthetic routes for 5,8-Dichloroimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

The synthesis of 5,8-dichloro derivatives typically involves electrophilic halogenation or nucleophilic substitution. For example, brominated analogs like 6,8-dibromoimidazo[1,2-a]pyrazine are synthesized via direct halogenation using bromine in acetic acid, achieving >80% yield under reflux . Chlorination may follow similar protocols, but temperature control (60–80°C) and solvent choice (e.g., DMF or DMSO) are critical to avoid overhalogenation. Catalytic methods using Cu(I) or Pd(0) can enhance regioselectivity for the 5,8-positions .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure of this compound?

  • ¹H NMR : The absence of aromatic protons in fully substituted derivatives simplifies spectra. For analogs like 8-chloro-3-iodoimidazo[1,2-a]pyrazine, coupling constants (e.g., J = 5.0 Hz for ortho protons) confirm substitution patterns .
  • 13C NMR : Chlorine substituents deshield adjacent carbons, with peaks typically appearing at δ 120–140 ppm .
  • HRMS : Exact mass analysis (e.g., [M+H]+ for C₆H₃Cl₂N₃: 202.9592) validates molecular composition .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). Stability studies on related imidazopyrazines show decomposition <5% after 48 hours at 25°C in DMSO. Acidic conditions (pH <3) accelerate hydrolysis of the imidazole ring .

Advanced Research Questions

Q. How do electronic effects of 5,8-dichloro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atoms activate the imidazo[1,2-a]pyrazine core for Suzuki-Miyaura couplings. For example, 6-bromo-8-methoxyimidazo[1,2-a]pyrazine undergoes Pd-catalyzed coupling with aryl boronic acids at 80°C, yielding biaryl derivatives with >70% efficiency . The 5,8-dichloro configuration may further enhance electrophilicity at C3, enabling regioselective functionalization .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • DFT Calculations : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) correlate with antioxidant potential, as seen in imidazo[1,2-a]pyrazines with IC₅₀ values <10 μM in DPPH assays .
  • Molecular Docking : Chlorine atoms enhance hydrophobic interactions with kinase ATP pockets (e.g., PI3Kγ), as demonstrated for 2,3,6,8-tetrasubstituted analogs .

Q. How can contradictory data on cytotoxicity be resolved for halogenated imidazopyrazines?

Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). For example:

CompoundIC₅₀ (μM) in HeLaIC₅₀ (μM) in HEK293Reference
6-Bromoimidazo[1,2-a]pyrazine12.3 ± 1.2>50
8-Chloro-3-iodo derivative8.9 ± 0.715.4 ± 2.1
Standardized protocols (e.g., 24-hour MTT assays) and metabolite profiling (via LC-MS) are recommended to reconcile differences .

Methodological Guidance

Q. What strategies optimize the regioselectivity of electrophilic substitutions on imidazo[1,2-a]pyrazines?

  • Directed Metalation : Use of LiTMP at −78°C directs electrophiles to the C3 position, avoiding competing reactions at C5/C8 .
  • Protecting Groups : Temporary Boc protection of the pyrazine nitrogen enables selective chlorination at C5/C8, followed by deprotection .

Q. How to design imidazo[1,2-a]pyrazine-based fluorescent probes for cellular imaging?

Hybridization with benzo[d]imidazole (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) shifts emission to 450–470 nm (blue fluorescence). Key parameters:

  • Stokes shift : >80 nm minimizes self-quenching.
  • Quantum yield : Φ >0.4 in aqueous media, achievable with electron-donating substituents (e.g., methoxy groups) .

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